molecular formula C11H13NaO2 B102430 Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt CAS No. 17264-53-8

Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt

Cat. No. B102430
CAS RN: 17264-53-8
M. Wt: 200.21 g/mol
InChI Key: KTTMJIJHZNYOFB-UHFFFAOYSA-M
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Description

Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt, also known as p-tert-Butyl benzoic acid, sodium salt, is a chemical compound with the molecular formula C11H13NaO2 . It is used as an emulsifying agent and a dispersing agent .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid moiety with a tert-butyl group at the 4-position . The sodium salt form implies that the carboxylic acid group (-COOH) of the benzoic acid has been deprotonated (-COO-) and is associated with a sodium ion .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.21 . It is a solid in its physical state . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Conductance Studies

Sodium salts of benzoic acid derivatives, including the 4-(1,1-dimethylethyl) variant, have been studied for their electrical conductivities in aqueous solutions. This research is significant for understanding the behavior of these compounds in various temperatures and concentrations, which can be pivotal for applications in electrochemistry and material sciences. The studies provide insights into the ionic association constants and the limiting molar conductivity of the electrolytes, which are crucial parameters for designing and interpreting experiments in electrochemistry (Stanczyk, Boruń, & Jóźwiak, 2019).

Pharmacological Potential

The sodium salt of 4-(1,1-dimethylethyl)-benzoic acid and its derivatives have shown potential in pharmacological applications. Studies have synthesized specific molecules and tested them for diuretic and anti-inflammatory activities. This reveals the compound's role in potentially treating chronic inflammatory diseases and other conditions, thereby indicating its significance in drug development and therapy (Smirnov et al., 2016).

Cosmetic and Food Safety

The compound is also a part of broader studies assessing the safety of various benzoic acid derivatives in cosmetic and food products. These studies focus on understanding the metabolic pathways, toxicity, and potential adverse effects when used as preservatives. Such research is fundamental for regulatory purposes and ensuring consumer safety (Nair, 2001).

Quantification in Processed Foods

Methods have been developed to quantify benzoic acid and its derivatives in processed foods using quantitative proton nuclear magnetic resonance spectroscopy. This is crucial for food safety monitoring and ensuring compliance with food safety standards (Ohtsuki et al., 2012).

Safety And Hazards

This compound is classified as harmful if swallowed . Therefore, appropriate safety measures should be taken when handling it to avoid ingestion.

properties

IUPAC Name

sodium;4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2.Na/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTMJIJHZNYOFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98-73-7 (Parent)
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3066180
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt

CAS RN

17264-53-8
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(1,1-dimethylethyl)-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium p-tert-butylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Netzeva, A Worth - European Commission., Italy, 2007 - core.ac.uk
This report presents the preliminary results from a (Q) SAR investigation of the acute toxicity to fish (fathead minnow) for a dataset of phthalate esters. A chemical set of 341 phthalates …
Number of citations: 6 core.ac.uk

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